

The Discovery and Development of MK-7246: A Technical Whitepaper

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Compound of Interest

Compound Name: MK-7246

Cat. No.: B609100

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An In-depth Guide for Researchers and Drug Development Professionals

Initial Clarification: It is important to distinguish **MK-7246** from Tralokinumab. **MK-7246** is a small molecule antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), primarily investigated for respiratory diseases. Tralokinumab (formerly CAT-354) is a monoclonal antibody targeting interleukin-13 (IL-13), approved for the treatment of atopic dermatitis. This document will focus exclusively on the discovery and development history of **MK-7246**.

Introduction

MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2] The CRTH2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma.[2][3] Prostaglandin D2 (PGD2), released from activated mast cells, binds to CRTH2 on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, promoting their recruitment, activation, and the release of pro-inflammatory cytokines.[2] By blocking this interaction, **MK-7246** was developed as a potential therapeutic agent for the treatment of respiratory diseases characterized by type 2 inflammation.[1][4]

Discovery and Preclinical Development

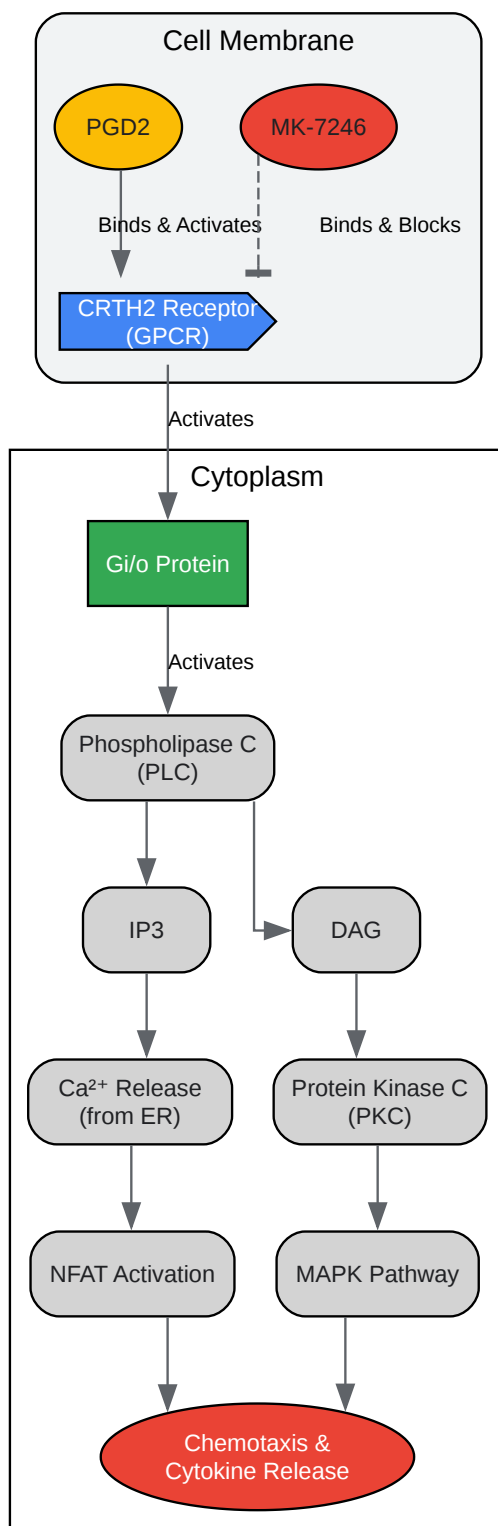
The discovery of **MK-7246** by Merck Frosst Centre for Therapeutic Research was the result of extensive structure-activity relationship (SAR) studies aimed at identifying a potent and selective CRTH2 antagonist.[1] The chemical name for **MK-7246** is ((7R)-7-(((4-fluorophenyl)sulfonyl)(methyl)amino)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)acetic acid.[1][5]

Synthesis

The development of the synthetic route for **MK-7246** evolved to enable both rapid SAR exploration and large-scale production for preclinical and clinical evaluation.[5] Initial syntheses were designed to quickly produce milligrams of diverse molecules for in vitro testing.[5] Subsequently, a more scalable and cost-effective manufacturing process was engineered, a highlight of which includes an iridium-catalyzed intramolecular N-H insertion and a transaminase process for the efficient conversion of a ketone to a key amine intermediate with high enantioselectivity.[5]

Mechanism of Action

MK-7246 acts as a competitive antagonist at the CRTH2 receptor, preventing the binding of its natural ligand, PGD2. This blockade inhibits the downstream signaling cascade that leads to the recruitment and activation of inflammatory cells.



Simplified CRTH2 Signaling Pathway and MK-7246 Inhibition

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Caption: CRTH2 signaling pathway and the inhibitory action of **MK-7246**.

Preclinical Pharmacology

MK-7246 demonstrated potent and selective antagonism of the CRTH2 receptor in a variety of preclinical studies.

Table 1: In Vitro Binding Affinity of **MK-7246** for CRTH2 Receptor

Species	Binding Affinity (K _i , nM)
Human	1.1
Monkey	1.3
Dog	0.8
Rat	3.2
Mouse	1.8
Data sourced from Gervais et al. (2010)[3]	

MK-7246 was found to be highly selective for the CRTH2 receptor over other prostanoid receptors and a large panel of other receptors and enzymes.[3] It acts as a full antagonist, inhibiting PGD₂-induced cellular responses.[3]

Table 2: Preclinical Pharmacokinetic Profile of **MK-7246**

Species	Oral Bioavailability (%)	Half-life (hours)
Rat	50	2.5
Dog	100	4.8
Monkey	100	3.9
Data sourced from Gallant et al. (2011)[1]		

In vivo studies in animal models of allergic airway inflammation demonstrated the efficacy of **MK-7246**. In a sheep model of asthma, **MK-7246** significantly blocked antigen-induced late-

phase bronchoconstriction and airway hyper-responsiveness.[3] Radiotracer studies using [11C]**MK-7246** and [18F]**MK-7246** have also been conducted to investigate its biodistribution and potential for PET imaging of CRTH2-expressing tissues, such as the pancreas.[4][6][7]

Clinical Development

Information regarding the extensive clinical development of **MK-7246** in human subjects is not widely available in the public domain. Preclinical data suggested its potential for the treatment of respiratory diseases like asthma.[1] However, the progression through Phase I, II, and III clinical trials and the ultimate clinical outcomes have not been extensively published.

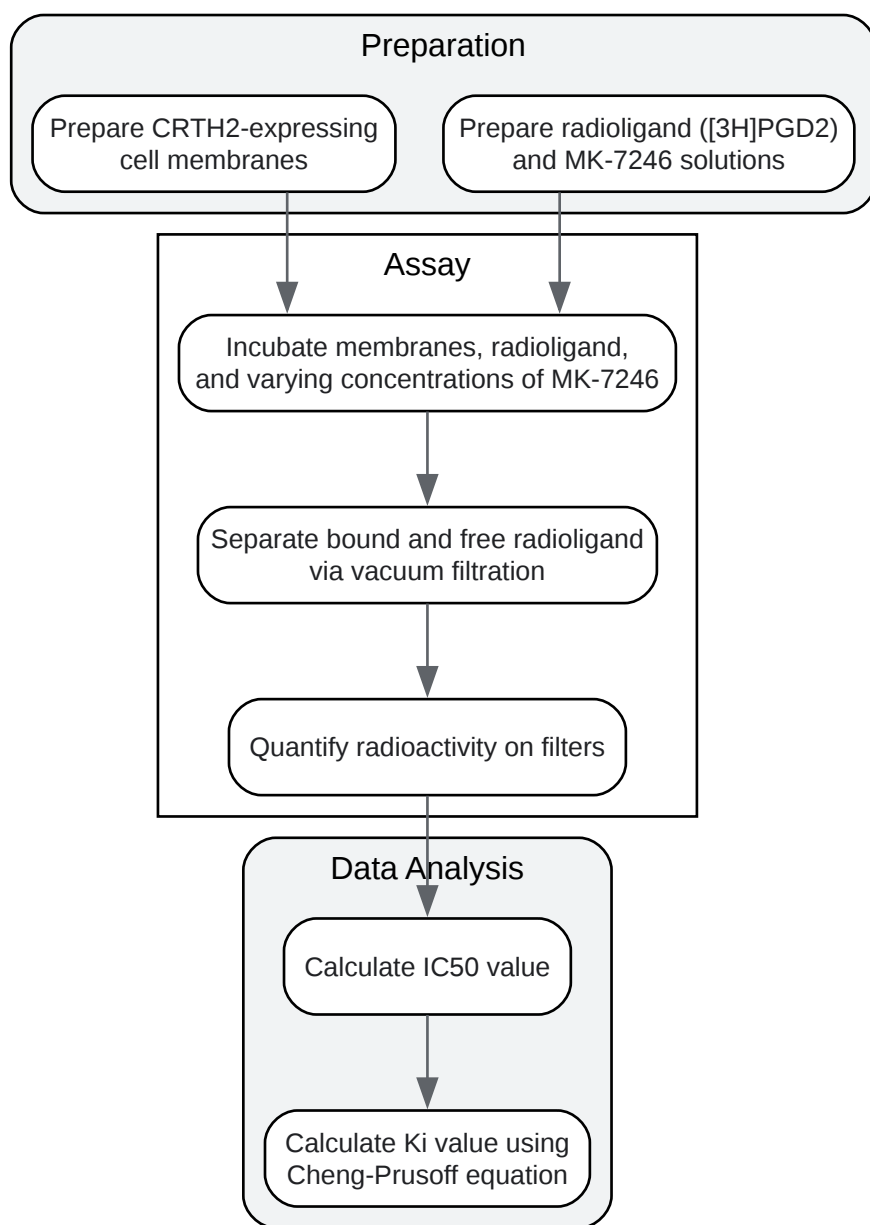
Key Experimental Protocols

Radioligand Binding Assay for CRTH2

Objective: To determine the binding affinity of **MK-7246** for the CRTH2 receptor.

Methodology:

- **Membrane Preparation:** Membranes from cells recombinantly expressing the human CRTH2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[8]
- **Assay Buffer:** A suitable buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl₂) is used.[9]
- **Incubation:** Cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD₂) and varying concentrations of unlabeled **MK-7246**. [8]
- **Separation:** Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.[10]
- **Quantification:** The radioactivity retained on the filter is measured by liquid scintillation counting.[10]
- **Data Analysis:** The concentration of **MK-7246** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.[10]



Radioligand Binding Assay Workflow

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Caption: Workflow for a competitive radioligand binding assay.

Sheep Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of **MK-7246** in a relevant animal model of asthma.

Methodology:

- Sensitization: Sheep are sensitized to an allergen, such as *Ascaris suum* antigen, to induce an allergic phenotype.[3][6]
- Baseline Measurements: Baseline airway mechanics, including airway resistance and dynamic lung compliance, are measured.[6]
- Drug Administration: **MK-7246** or a vehicle control is administered to the sheep, typically via oral or intravenous routes.
- Antigen Challenge: The sheep are challenged with an aerosolized solution of the sensitizing antigen.[3]
- Post-Challenge Monitoring: Airway mechanics are monitored at various time points after the antigen challenge to assess the early and late-phase asthmatic responses.[3]
- Data Analysis: The effect of **MK-7246** on the antigen-induced changes in airway mechanics is compared to the vehicle control group.

Conclusion

MK-7246 is a potent and selective CRTH2 antagonist that demonstrated promising preclinical efficacy in models of allergic airway disease. Its discovery and development provided valuable insights into the role of the PGD2-CRTH2 pathway in the pathophysiology of asthma and other inflammatory conditions. While the full clinical development history of **MK-7246** is not extensively documented in publicly available literature, the preclinical data highlight its potential as a therapeutic agent for type 2 inflammatory diseases. The detailed synthetic pathways and pharmacological characterization of **MK-7246** serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

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